

Application Notes and Protocols: Small-Scale Synthesis of 2-Iodo-1-indanone

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Compound of Interest

Compound Name: 2-Iodo-1-indanone

Cat. No.: B038360

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These application notes provide a detailed, two-step protocol for the small-scale laboratory synthesis of **2-Iodo-1-indanone**. The procedure involves the initial synthesis of the precursor, 1-indanone, via an intramolecular Friedel-Crafts acylation, followed by a direct α -iodination.

Step 1: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

The synthesis of 1-indanone is achieved through the cyclization of 3-phenylpropionic acid. This classic method involves an intramolecular Friedel-Crafts acylation.

- **Acid Chloride Formation:** In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution).
- Add 3-phenylpropionic acid (5.0 g, 33.3 mmol) to the flask.
- Carefully add thionyl chloride (3.6 mL, 50 mmol) dropwise to the flask.
- Heat the reaction mixture to reflux (approximately 80°C) for 1 hour. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
- After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The product of this step is 3-phenylpropionyl chloride.

- Intramolecular Friedel-Crafts Cyclization: Cool the flask containing the crude 3-phenylpropionyl chloride in an ice bath.
- Carefully add aluminum chloride (4.9 g, 36.7 mmol) in small portions while maintaining the temperature below 10°C.
- Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
- Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice (approximately 50 g) with stirring.
- Extract the aqueous mixture with dichloromethane (3 x 30 mL).
- Combine the organic layers and wash with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-indanone.
- Purify the crude product by vacuum distillation or recrystallization from hexanes to obtain pure 1-indanone as a white solid.

Parameter	Value
Starting Material	3-Phenylpropionic Acid
Reagents	Thionyl Chloride, Aluminum Chloride
Solvent	None (neat for acylation), Dichloromethane (for extraction)
Reaction Temperature	80°C (reflux), 0-25°C
Reaction Time	3 hours
Typical Yield	85-95%

Step 2: α -Iodination of 1-Indanone to 2-Iodo-1-indanone

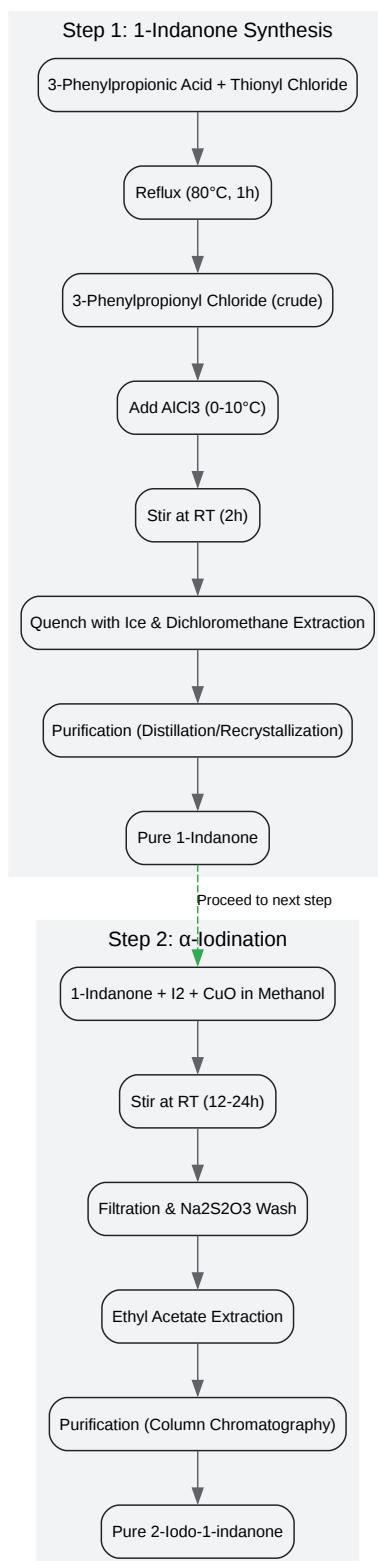
The synthesis of **2-Iodo-1-indanone** is accomplished by the direct iodination of 1-indanone at the α -position to the carbonyl group. This method utilizes elemental iodine in the presence of copper(II) oxide.

- Reaction Setup: To a 50 mL round-bottom flask, add 1-indanone (1.32 g, 10 mmol), copper(II) oxide (0.16 g, 2 mmol), and elemental iodine (2.8 g, 11 mmol).
- Add methanol (20 mL) as the solvent.
- Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
- Work-up: Once the reaction is complete, filter the mixture to remove the copper(II) oxide.
- Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure **2-Iodo-1-indanone**.

Parameter	Value
Starting Material	1-Indanone
Reagents	Iodine, Copper(II) Oxide
Solvent	Methanol
Reaction Temperature	Room Temperature
Reaction Time	12-24 hours
Typical Yield	High yields have been reported for similar ketones.

Visualizations

Experimental Workflow for the Synthesis of 2-Iodo-1-indanone



Overall Synthesis Workflow for 2-Iodo-1-indanone

[Click to download full resolution via product page](#)Caption: Workflow for the two-step synthesis of **2-Iodo-1-indanone**.

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